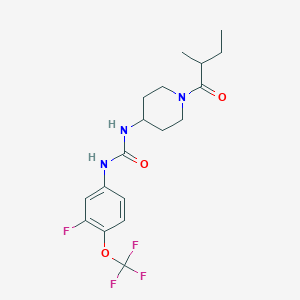

(Rac)-EC5026

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRXHTKENPCGSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F4N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-EC5026: A Deep Dive into its Mechanism of Action in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-EC5026 is a novel, orally active, small-molecule inhibitor of the soluble epoxide hydrolase (sEH) enzyme, currently under clinical development for the treatment of neuropathic pain.[1][2][3] Its mechanism of action represents a significant departure from traditional analgesics, targeting the resolution of inflammation and cellular stress rather than solely modulating neuronal activity.[2][4] By inhibiting sEH, EC5026 stabilizes endogenous anti-inflammatory and analgesic lipid mediators known as epoxy-fatty acids (EpFAs), thereby addressing key underlying pathologies of neuropathic pain. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental applications.

Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase

The primary molecular target of EC5026 is the soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade. EC5026 is a potent, slow-tight binding, transition-state mimic inhibitor of sEH, with picomolar concentrations effectively blocking its activity.

The mechanism unfolds as follows:

-

Epoxy-Fatty Acid (EpFA) Production : Polyunsaturated fatty acids are metabolized by cytochrome P450 (CYP450) enzymes to form EpFAs, such as epoxyeicosatrienoic acids (EETs).

-

sEH-Mediated Degradation : The sEH enzyme rapidly hydrolyzes these beneficial EpFAs into their corresponding, and generally less active, diols (dihydroxyeicosatrienoic acids or DHETs).

-

EC5026 Intervention : By inhibiting sEH, EC5026 prevents the degradation of EpFAs, leading to their accumulation in tissues.

-

Therapeutic Effects : The elevated levels of EpFAs exert potent analgesic, anti-inflammatory, and pro-resolving effects, contributing to the attenuation of neuropathic pain. This mechanism also involves the reduction of endoplasmic reticulum (ER) stress and the promotion of cellular homeostasis.

This novel pathway distinguishes EC5026 from opioids and non-steroidal anti-inflammatory drugs (NSAIDs), offering a potential non-addictive therapeutic option with a favorable side-effect profile.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Preclinical Efficacy in Neuropathic Pain Models

This compound has demonstrated significant analgesic efficacy in multiple preclinical models of neuropathic pain, including chemotherapy-induced peripheral neuropathy (CIPN) and nerve injury models.

Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Oral administration of EC5026 has been shown to produce a dose-dependent analgesic response in rat models of CIPN induced by various chemotherapeutic agents.

Table 1: Efficacy of EC5026 in CIPN Models

| Chemotherapeutic Agent | Animal Model | Doses of EC5026 (mg/kg, oral) | Key Findings | Reference |

| Oxaliplatin | Sprague Dawley Rats | 0.3, 1.0, 3.0 | Significantly increased paw withdrawal thresholds at all doses (p < 0.001). | |

| Paclitaxel | Sprague Dawley Rats | 1.0, 3.0 | Dose-dependently improved paw withdrawal thresholds (p=0.010 for 1 mg/kg, p < 0.001 for 3 mg/kg). | |

| Vincristine | Sprague Dawley Rats | 1.0, 3.0 | Efficacious against vincristine-induced pain, with the highest dose showing a long duration of effect (p=0.047 for 1 mg/kg, p < 0.001 for 3 mg/kg). | |

| Docetaxel | Male SD Rats | 1 mg/kg in drinking water | Increased mechanical withdrawal thresholds and latencies on a cold plate compared to docetaxel-treated controls. |

Combination Therapy

The potential for synergistic effects with other analgesics has also been explored. In a CIPN model, a combination of EC5026 (1 mg/kg) and a low dose of celecoxib (10 mg/kg) demonstrated potent efficacy, comparable to standard-of-care treatments like pregabalin (30 mg/kg) and morphine (3 mg/kg).

Clinical Development and Pharmacokinetics

This compound has progressed to Phase 1 clinical trials, demonstrating a favorable safety and pharmacokinetic profile in healthy volunteers.

Table 2: Summary of Phase 1a Single Ascending Dose (SAD) Study of EC5026

| Parameter | Doses | Results | Reference |

| Safety & Tolerability | 0.5 to 24 mg | Well-tolerated with no treatment-emergent adverse events considered related to EC5026. No significant trends in laboratory results, vital signs, or ECGs. | |

| Pharmacokinetics | 8 to 24 mg | Mean half-life ranged from 41.8 to 59.1 hours, supporting a once-daily dosing regimen. Linear, near-dose-proportional increase in exposure. | |

| Food Effect (8 mg dose) | Fed vs. Fasted | Higher peak concentrations (66% increase) and total exposure (53% increase) in the fed state. Mean half-lives were 59.5 hours (fed) and 66.9 hours (fasted). |

Phase 1b multiple ascending dose studies have also been initiated to further evaluate the safety and pharmacokinetics of EC5026. The FDA has granted Fast Track designation to EC5026 for the treatment of neuropathic pain, acknowledging the significant unmet medical need.

Detailed Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

This protocol is a representative example of a preclinical model used to evaluate the efficacy of EC5026 in neuropathic pain.

Objective: To assess the analgesic effect of EC5026 on mechanical allodynia in a rat model of chronic nerve constriction.

Animals: Male Sprague-Dawley rats (250-300 g).

Procedure:

-

Surgical Induction of Neuropathy:

-

Anesthetize rats (e.g., with isoflurane).

-

Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

-

Loosely ligate the sciatic nerve with four chromic gut sutures.

-

Close the incision in layers.

-

Allow animals to recover for a specified period (e.g., 7-14 days) to develop neuropathic pain behaviors.

-

-

Drug Administration:

-

Administer this compound or vehicle orally via gavage at various doses.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Use von Frey filaments to measure the paw withdrawal threshold (PWT).

-

Place rats in individual chambers on an elevated mesh floor and allow them to acclimate.

-

Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.

-

The PWT is the lowest force that evokes a consistent withdrawal response.

-

Conduct baseline measurements before surgery and post-treatment measurements at various time points.

-

-

Data Analysis:

-

Analyze data using appropriate statistical methods, such as a two-way repeated measures ANOVA followed by a post-hoc test (e.g., Holm-Sidak).

-

Express results as the mean paw withdrawal threshold (in grams) ± SEM.

-

A p-value of less than 0.05 is typically considered statistically significant.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating EC5026.

Conclusion

This compound presents a promising, mechanism-based therapeutic strategy for the management of neuropathic pain. By targeting the soluble epoxide hydrolase and thereby augmenting the body's natural pain-resolving pathways, it offers the potential for effective analgesia without the addictive properties and other adverse effects associated with current standard-of-care treatments. The robust preclinical data, coupled with a favorable early clinical safety profile, strongly support its continued development for this challenging and debilitating condition. Further clinical investigations will be crucial in establishing its efficacy and safety in patient populations.

References

- 1. EC-5026 by Eicosis for Diabetic Neuropathic Pain: Likelihood of Approval [pharmaceutical-technology.com]

- 2. RePORT ⟩ RePORTER [reporter.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. EC5026 for Neuropathic Pain · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

EC5026: A Technical Guide to a Novel Non-Opioid Analgesic

DAVIS, CA - EC5026, a first-in-class, orally administered, small-molecule inhibitor of soluble epoxide hydrolase (sEH), is a promising non-opioid therapeutic candidate for the management of chronic pain. Developed by EicOsis Human Health, this compound has demonstrated a favorable safety profile and potent analgesic effects in both preclinical and early-stage clinical studies. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of EC5026 for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

The journey of EC5026 began with the identification of the soluble epoxide hydrolase (sEH) as a key regulatory enzyme in the metabolism of endogenous anti-inflammatory and analgesic lipid mediators.[1] Inhibition of sEH prevents the degradation of these natural pain-relieving fatty acids, thereby amplifying their therapeutic effects.[1][2]

The discovery process involved extensive structure-activity relationship (SAR) studies to develop potent and selective sEH inhibitors.[3][4] The core of the chemical scaffold is a urea-based structure that acts as a transition-state mimic, binding to the catalytic site of the sEH enzyme with high affinity. The optimization process focused on enhancing potency, improving pharmacokinetic properties, and ensuring high selectivity to minimize off-target effects. This led to the selection of EC5026 as the lead candidate for clinical development.

Table 1: Preclinical Pharmacokinetic and Potency Profile of EC5026

| Parameter | Value | Species |

| IC50 (sEH) | Picomolar range | Human, Rat |

| Oral Bioavailability | Favorable in rats | Rat |

| CNS Penetration | Not required for peripheral analgesic action | Rodent |

Mechanism of Action

EC5026 exerts its analgesic and anti-inflammatory effects by inhibiting the soluble epoxide hydrolase enzyme. This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules with potent anti-inflammatory and analgesic properties. By inhibiting sEH, EC5026 increases the bioavailability of EETs, which in turn modulate various signaling pathways to reduce inflammation and pain. This mechanism of action is distinct from that of opioids and non-steroidal anti-inflammatory drugs (NSAIDs), offering a novel therapeutic approach with the potential for an improved side-effect profile, notably lacking the addictive potential of opioids.

References

- 1. EicOsis Successfully Completes Phase 1a Clinical Trial of EC5026 [prnewswire.com]

- 2. EicOsis Initiates Phase 1b Clinical Trial of EC5026 [prnewswire.com]

- 3. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Inhibition of Soluble Epoxide Hydrolase by EC5026: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC5026 is a potent, orally active, and selective small-molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme pivotal in the metabolism of endogenous lipid mediators.[1][2] By inhibiting sEH, EC5026 stabilizes and increases the levels of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, analgesic, and vasodilatory properties.[3][4] This mechanism of action positions EC5026 as a promising non-opioid therapeutic candidate for the management of chronic and neuropathic pain.[5] This technical guide provides an in-depth overview of the core data and methodologies related to the inhibition of sEH by EC5026.

Mechanism of Action

EC5026 acts as a transition-state mimic, binding to the active site of the sEH enzyme with high affinity. This slow-tight binding inhibition effectively blocks the hydrolysis of EpFAs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). The resulting elevation of endogenous EpFAs helps to resolve inflammation and reduce pain signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for EC5026, including its inhibitory potency against sEH and its pharmacokinetic properties across different species.

Table 1: In Vitro Inhibitory Activity of EC5026

| Parameter | Species | Value | Assay Method | Reference |

| IC | Human sEH | < 0.05 nM | Not Specified | |

| IC | Rat sEH | 1.4 nM | Not Specified | |

| K | Human sEH | < 0.05 nM | Not Specified | |

| IC | BCRP (Breast Cancer Resistance Protein) | 1.4 µM | In vitro transporter inhibition assay | |

| IC | OATP1B3 (Organic Anion-Transporting Polypeptide 1B3) | 5.8 µM | In vitro transporter inhibition assay | |

| IC | OAT3 (Organic Anion Transporter 3) | 9.1 µM | In vitro transporter inhibition assay |

Table 2: Pharmacokinetic Parameters of EC5026

| Parameter | Species | Dose | Route | Value | Reference |

| Bioavailability | Rat | Not Specified | Oral | 96% | |

| T | Rat | Not Specified | Oral | 2 - 3 h | |

| T | Dog | Not Specified | Oral | 2 - 3 h | |

| Half-life (t | Rat | 5.0 mg/kg | Oral | 57.75 min (in vitro metabolic stability) | |

| Clearance | Rat | 5.0 mg/kg | Oral | 10.8 mL/min/kg (in vitro) | |

| Plasma Protein Binding | Rat | 1 µM & 10 µM | In vitro | 96.24% ± 0.97% & 96.38% ± 0.56% | |

| Half-life (t | Human | 8 - 24 mg | Oral | 41.8 - 59.1 h | |

| Half-life (t | Human | 8 mg (fed) | Oral | 59.5 h | |

| Half-life (t | Human | 8 mg (fasted) | Oral | 66.9 h |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are protocols for assays relevant to the study of EC5026.

sEH Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a general method for determining sEH inhibitory activity using the fluorescent substrate 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid (PHOME).

Materials:

-

Recombinant human sEH

-

PHOME substrate

-

EC5026 or other test inhibitors

-

Assay Buffer: 25 mM bis-Tris-HCl, pH 7.0, containing 0.1% Bovine Serum Albumin (BSA)

-

Methanol or DMSO for inhibitor dilution

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

-

Prepare serial dilutions of EC5026 in methanol or DMSO.

-

In a 96-well microplate, add 130 µL of sEH enzyme solution (at a predetermined optimal concentration) to each well.

-

Add 20 µL of the diluted inhibitor or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding 20 µL of the PHOME substrate to each well.

-

Immediately begin monitoring the increase in fluorescence at 330 nm excitation and 465 nm emission over a period of approximately 60 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC

50value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Förster Resonance Energy Transfer (FRET) Competitive Displacement Assay

This assay is used to determine the inhibition constant (Ki) of potent sEH inhibitors.

Materials:

-

Recombinant human sEH (hsEH)

-

Reporting ligand (e.g., ACPU: 1-(adamantan-1-yl)-3-(1-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl) piperidin-4-yl)urea)

-

EC5026 or other test inhibitors

-

Assay Buffer: 100 mM phosphate buffer, pH 7.4, with 0.01% gelatin

-

Quartz cuvette

-

Fluorometer (Excitation: 280 nm, Emission: 455 nm)

Procedure:

-

Pre-incubate 10 nM of sEH with 1 equivalent of the reporting ligand in the assay buffer at 30°C for 1 hour in a quartz cuvette with stirring.

-

Measure the baseline fluorescence at 455 nm with an excitation wavelength of 280 nm.

-

Titrate the enzyme-ligand complex with increasing concentrations of the test inhibitor (EC5026).

-

After each addition of the inhibitor, allow the system to equilibrate and measure the fluorescence quenching.

-

Continue the titration until no further change in fluorescence is observed.

-

Plot the relative fluorescence intensity against the concentration of the inhibitor.

-

Calculate the K

ivalue by fitting the displacement curve to the appropriate binding isotherm equation.

LC-MS/MS Method for Quantification of EC5026 in Rat Plasma

This protocol provides a summary of a method for the bioanalysis of EC5026.

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

C18 analytical column

Sample Preparation:

-

Thaw frozen rat plasma samples at room temperature.

-

Perform protein precipitation by adding an appropriate volume of acetonitrile to the plasma sample.

-

Vortex mix and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid.

-

Flow Rate: Optimized for the specific column and system.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for EC5026 and an internal standard.

Quantification:

-

Generate a calibration curve using standard solutions of EC5026 in blank plasma.

-

Calculate the concentration of EC5026 in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations

The following diagrams illustrate key pathways and workflows related to the inhibition of sEH by EC5026.

Caption: Signaling pathway of sEH and the inhibitory action of EC5026.

Caption: Workflow for a fluorescence-based sEH inhibition assay.

Caption: Logical relationship of EC5026's mechanism to its therapeutic effect.

References

- 1. Förster resonance energy transfer competitive displacement assay for human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Randomized, double‐blind, phase 1a single‐ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Health - EicOsis [eicosis.com]

- 5. agilent.com [agilent.com]

Preclinical Pharmacology of EC5026: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EC5026 is a potent, orally bioavailable, and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1][2] By preventing the degradation of endogenous anti-inflammatory and analgesic lipid mediators, EC5026 represents a novel, non-opioid therapeutic approach for the management of chronic pain, particularly neuropathic pain.[1][3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of EC5026, including its mechanism of action, in vitro and in vivo potency, pharmacokinetic profile across species, and efficacy in established models of pain. Detailed experimental methodologies and visualizations of key pathways are included to support further research and development efforts.

Mechanism of Action: Targeting the sEH Pathway

EC5026 exerts its therapeutic effects by inhibiting the soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade. sEH is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) and other epoxy fatty acids (EpFAs) into their less active diol counterparts. EETs are endogenous lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, EC5026 stabilizes the levels of beneficial EETs, thereby enhancing their natural pain-relieving and inflammation-resolving effects. This mechanism of action is distinct from traditional analgesics like opioids and NSAIDs, offering a promising alternative with a potentially favorable side-effect profile.

Signaling Pathway of sEH Inhibition by EC5026

In Vitro Pharmacology

EC5026 is a highly potent inhibitor of soluble epoxide hydrolase. Its inhibitory activity has been characterized using various in vitro assays, demonstrating picomolar affinity for the human enzyme.

Table 1: In Vitro Inhibitory Activity of EC5026

| Target Enzyme | Assay Type | IC50 Value | Reference |

| Human sEH | Biochemical Method | 0.09 ± 0.02 nM |

Preclinical Pharmacokinetics

The pharmacokinetic profile of EC5026 has been evaluated in multiple preclinical species, demonstrating good oral absorption and bioavailability.

Table 2: Pharmacokinetic Parameters of EC5026 in Preclinical Species

| Species | Dose & Route | Cmax | Tmax | Bioavailability (%) | Reference |

| Rat | 5.0 mg/kg, Oral | 135.21 ± 25.43 ng/mL | 2.0 ± 0.0 h | 96% | |

| Dog | Oral | - | 2-3 h | 59-75% |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Preclinical Efficacy

EC5026 has demonstrated significant analgesic effects in various rodent models of neuropathic and inflammatory pain.

Table 3: Efficacy of EC5026 in Preclinical Pain Models

| Pain Model | Species | Route of Administration | Effective Dose Range | Key Findings | Reference |

| Chemotherapy-Induced Neuropathic Pain (Oxaliplatin) | Rat | Oral | 0.3 - 3 mg/kg | Significantly increased paw withdrawal thresholds. | |

| Chemotherapy-Induced Neuropathic Pain (Paclitaxel) | Rat | Oral | 1 - 3 mg/kg | Dose-dependently improved paw withdrawal thresholds. | |

| Chemotherapy-Induced Neuropathic Pain (Vincristine) | Rat | Oral | 1 - 3 mg/kg | Efficacious against painful CIPN with long duration of effect at the highest dose. | |

| Chronic Constriction Injury (CCI) | Rat | Oral | - | Superior efficacy to pregabalin at 10-20 fold lower doses. | |

| Docetaxel-Induced Painful Peripheral Neuropathy | Rat | Oral (in drinking water) | 1 mg/kg | Limited the severity of mechanical and cold sensitivities. |

Preclinical Toxicology

EC5026 has undergone a series of nonclinical toxicology studies consistent with ICH M3(R2) guidelines. These studies included in vitro metabolism, genotoxicity assays, and single and multiple repeat-dose studies in rats and dogs. Twenty-eight-day repeat-dose GLP toxicity studies have also been conducted. In these preclinical evaluations, EC5026 was found to be well-tolerated with no significant adverse effects observed at anticipated therapeutic doses.

Experimental Protocols

FRET-Based Competitive Displacement Assay for sEH Inhibition

This protocol describes a method to determine the inhibition constants (Ki) of sEH inhibitors using a Förster Resonance Energy Transfer (FRET)-based competitive displacement assay.

Materials:

-

Purified recombinant human sEH (hsEH)

-

Reporting fluorescent ligand (e.g., ACPU)

-

EC5026 or other test inhibitors

-

Assay Buffer: 100 mM phosphate buffer, pH 7.4, with 0.01% gelatin

-

Quartz cuvette or 96-well plate

-

Fluorometer

Procedure:

-

Enzyme-Ligand Incubation: In a quartz cuvette, pre-incubate 10 nM of hsEH with 1 equivalent of the reporting ligand in the assay buffer at 30°C for 1 hour with stirring.

-

Fluorescence Measurement: Measure the fluorescence at the emission wavelength of the reporting ligand (e.g., 455 nm) with excitation at the tryptophan absorption wavelength of the enzyme (280 nm).

-

Inhibitor Titration: Titrate the enzyme-ligand complex with varying concentrations of EC5026.

-

Data Acquisition: Continue to measure the fluorescence after each addition of the inhibitor until no further quenching of the fluorescence signal is observed.

-

Data Analysis: Plot the relative fluorescence intensity against the concentration of EC5026 to determine the IC50 value. The Ki can then be calculated from the IC50 value and the known Kd of the reporting ligand.

Experimental Workflow: FRET-Based Assay

LC-MS/MS Method for Pharmacokinetic Analysis of EC5026

This protocol outlines a general procedure for the quantification of EC5026 in plasma samples for pharmacokinetic studies.

Materials:

-

Plasma samples from preclinical studies

-

EC5026 analytical standard

-

Internal standard (IS)

-

Acetonitrile or other suitable organic solvent for protein precipitation

-

Formic acid or other mobile phase modifier

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile with a modifier like formic acid.

-

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the parent and product ions of EC5026 and the IS.

-

-

Quantification:

-

A calibration curve is generated by plotting the peak area ratio of EC5026 to the IS against the concentration of the analytical standards.

-

The concentration of EC5026 in the plasma samples is determined from the calibration curve.

-

Conclusion

EC5026 is a promising non-opioid analgesic candidate with a well-defined mechanism of action, potent in vitro activity, favorable preclinical pharmacokinetic properties, and robust efficacy in models of neuropathic pain. The data presented in this technical guide support its continued development as a novel treatment for chronic pain conditions.

References

- 1. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]

- 4. EC5026 for Neuropathic Pain · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

An In-depth Analysis of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Neuropathic Pain

Introduction

EC5026 is a clinical-stage, orally active, and highly potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of endogenous anti-inflammatory and analgesic lipid mediators.[1][2] By inhibiting sEH, EC5026 stabilizes and increases the levels of epoxyeicosatrienoic acids (EETs) and other epoxy-fatty acids (EpFAs), which are natural modulators of pain and inflammation.[1][2] This mechanism of action positions EC5026 as a promising non-opioid therapeutic for neuropathic pain and other inflammatory conditions. This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of EC5026 and related compounds, details key experimental protocols for their evaluation, and visualizes the underlying signaling pathways.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

EC5026 exerts its therapeutic effects by modulating the cytochrome P450 (CYP) branch of the arachidonic acid cascade.[1] CYPs metabolize arachidonic acid to form EETs, which possess potent anti-inflammatory, analgesic, and vasodilatory properties. The enzyme soluble epoxide hydrolase (sEH) rapidly hydrolyzes these beneficial EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). EC5026, as a potent sEH inhibitor, blocks this degradation pathway, thereby increasing the bioavailability of EETs and amplifying their therapeutic effects.

Structural-Activity Relationship (SAR) of EC5026 and Related Compounds

The development of EC5026 stemmed from extensive SAR studies focused on 1,3-disubstituted urea-based inhibitors of sEH. A key finding in the optimization of these inhibitors was that drug-target residence time, rather than just the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), is a better predictor of in vivo efficacy.

Key structural modifications leading to the development of EC5026 include:

-

Introduction of a meta-fluoro substituent on the p-trifluoromethoxyphenyl group, which significantly increased potency against human sEH and reduced the melting point, albeit with a decrease in water solubility.

-

Addition of a methyl group at the α-carbon of the piperidinyl amide , which further enhanced the inhibitory potency.

The following table summarizes the quantitative SAR data for EC5026 and its key analogs.

| Compound | hsEH IC50 (nM) | hsEH Residence Time (t1/2, min) | Melting Point (°C) | Solubility (µg/mL) |

| TPPU | 0.8 | 15 | 185-187 | < 0.1 |

| EC5023 | 0.2 | 16 | 135-137 | < 0.1 |

| EC5019 | 1.1 | 15 | 145-147 | < 0.1 |

| EC5026 | < 0.05 | > 30 | 125-127 | < 0.1 |

Data compiled from "Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative."

Experimental Protocols

The evaluation of EC5026 and its analogs involves a series of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic properties. Below are detailed methodologies for key experiments.

sEH Inhibition Assay (Fluorometric)

This assay measures the inhibition of sEH activity using a fluorogenic substrate.

Materials:

-

Recombinant human sEH enzyme

-

sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

-

Test compounds (e.g., EC5026) dissolved in DMSO

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in sEH assay buffer.

-

Add a defined amount of recombinant human sEH to each well of the microplate.

-

Add the test compound dilutions to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate PHOME to each well.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm). The hydrolysis of PHOME by sEH generates a fluorescent product.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

FRET-Based Competitive Displacement Assay for Residence Time Determination

This assay is used to determine the binding kinetics and residence time of tight-binding inhibitors.

Materials:

-

Recombinant human sEH enzyme

-

Reporting fluorescent ligand (e.g., ACPU)

-

Test compounds (e.g., EC5026)

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4, 0.01% gelatin)

-

Fluorometer

Procedure for k_off Measurement:

-

Incubate a concentrated solution of sEH with a slight excess of the test inhibitor to form the enzyme-inhibitor complex.

-

Rapidly dilute the complex into a solution containing a high concentration of a fluorescent reporting ligand (ACPU). The reporting ligand will displace the test inhibitor from the enzyme's active site.

-

Monitor the increase in Förster resonance energy transfer (FRET) signal over time as the fluorescent ligand binds to the enzyme. The rate of this increase is proportional to the dissociation rate (k_off) of the test inhibitor.

-

Fit the resulting fluorescence curve to a single exponential growth equation to determine the k_off value.

-

Calculate the residence time (t1/2) as ln(2)/k_off.

Radiometric Assay for sEH Activity

This assay provides a highly sensitive method for measuring sEH activity and inhibition.

Materials:

-

Recombinant human sEH enzyme

-

Assay buffer

-

Radiolabeled substrate (e.g., [3H]-trans-diphenylpropene oxide, [3H]-t-DPPO)

-

Test compounds

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare reactions in microcentrifuge tubes containing assay buffer, sEH enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by adding a solvent that partitions the unreacted substrate from the more polar diol product (e.g., isooctane).

-

Vortex the tubes and centrifuge to separate the aqueous and organic phases.

-

Transfer an aliquot of the aqueous phase (containing the radiolabeled diol product) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the amount of product formed and determine the percent inhibition for each compound concentration to derive the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by EC5026 and a typical workflow for its preclinical evaluation.

Caption: Mechanism of action of EC5026 and downstream signaling of EETs.

Caption: Preclinical development workflow for sEH inhibitors like EC5026.

Conclusion

EC5026 is a potent and selective inhibitor of soluble epoxide hydrolase that has emerged from rigorous structural-activity relationship studies. Its mechanism of action, which involves the stabilization of endogenous analgesic and anti-inflammatory epoxy-fatty acids, offers a promising non-addictive therapeutic strategy for the management of neuropathic pain. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on sEH inhibitors and related therapeutic areas. The continued clinical development of EC5026 holds the potential to address a significant unmet medical need for patients suffering from chronic pain.

References

EC5026: A Technical Guide to a Novel Non-Opioid Analgesic for Chronic Pain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EC5026 is a first-in-class, orally bioavailable small molecule inhibitor of the soluble epoxide hydrolase (sEH) enzyme, currently under clinical development as a non-opioid alternative for the treatment of chronic pain, particularly neuropathic pain.[1][2][3] By potently and selectively inhibiting sEH, EC5026 stabilizes endogenous epoxy fatty acids (EpFAs), which possess analgesic and anti-inflammatory properties.[1][4] This mechanism of action offers a promising departure from traditional pain therapies, which are often associated with significant side effects and addiction potential. Preclinical studies have demonstrated the efficacy of EC5026 in various pain models, and Phase 1 clinical trials have indicated a favorable safety and pharmacokinetic profile in humans. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with EC5026.

Mechanism of Action: The Arachidonic Acid Cascade and sEH Inhibition

EC5026 exerts its analgesic and anti-inflammatory effects by modulating the arachidonic acid (AA) cascade. AA, a polyunsaturated fatty acid, is metabolized via three main pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. While the COX and LOX pathways primarily produce pro-inflammatory mediators like prostaglandins and leukotrienes, the CYP pathway generates epoxyeicosatrienoic acids (EETs) and other EpFAs, which have demonstrated anti-inflammatory and analgesic properties.

The soluble epoxide hydrolase (sEH) enzyme rapidly metabolizes these beneficial EpFAs into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs). EC5026 is a potent transition-state mimic inhibitor of sEH, effectively blocking the degradation of EpFAs. This inhibition leads to an accumulation of EpFAs, which can then exert their therapeutic effects by reducing neuroinflammation and endoplasmic reticulum (ER) stress, ultimately leading to a decrease in pain signaling.

Quantitative Data

In Vitro Potency and Physicochemical Properties

EC5026 demonstrates picomolar potency against human sEH and possesses favorable physicochemical properties for an oral drug candidate.

| Parameter | Value | Species | Assay | Reference |

| Ki | 0.2 nM | Human | FRET-displacement assay | |

| Solubility (pH 7.4) | 1.8 µg/mL | - | Phosphate buffer | |

| LogP | 3.9 | - | HPLC |

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species demonstrate good oral bioavailability and a suitable half-life for once-daily dosing.

| Species | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Rat | 0.1 mg/kg (oral) | - | 2-3 | - | 96% | |

| Dog | - | - | 2-3 | - | 59-75% | |

| Rat | 5.0 mg/kg (oral) | - | - | 57.75 min (in vitro metabolic) | - |

Phase 1a Single Ascending Dose (SAD) Clinical Trial Pharmacokinetics

In the Phase 1a SAD study, EC5026 exhibited a linear and near-dose-proportional increase in exposure. The long half-life supports a once-daily dosing regimen.

| Dose (mg) | Cmax (ng/mL) | AUC0-48 (ng·h/mL) | t1/2 (h) | Reference |

| 0.5 | BQL/Near BQL | BQL/Near BQL | - | |

| 2 | BQL/Near BQL | BQL/Near BQL | - | |

| 8 | - | - | 41.8 | |

| 16 | - | - | - | |

| 24 | - | - | 59.1 |

BQL: Below Quantifiable Limit

Phase 1a Fed-Fasted Study (8 mg Dose)

A study on the effect of food on EC5026 pharmacokinetics showed increased exposure in the fed state, though the effect is not considered clinically significant.

| State | Cmax Increase | AUC0-48 Increase | t1/2 (h) | Reference |

| Fed | 66% | 53% | 59.5 | |

| Fasted | - | - | 66.9 |

Experimental Protocols

In Vitro sEH Inhibition Assay: FRET-Based Competitive Displacement Assay

This assay determines the inhibition constant (Ki) of a test compound for sEH.

Principle: The assay utilizes the intrinsic tryptophan fluorescence of sEH as a donor for Förster Resonance Energy Transfer (FRET) to a fluorescently labeled reporter ligand that binds to the active site. An inhibitor will displace the reporter ligand, leading to a decrease in the FRET signal.

Protocol Outline:

-

Reagents:

-

Purified human soluble epoxide hydrolase (sEH)

-

Phosphate buffer (100 mM sodium phosphate, pH 7.4, 0.01% gelatin)

-

Fluorescent reporter ligand (e.g., ACPU)

-

Test inhibitor (e.g., EC5026)

-

-

Procedure: a. Pre-incubate sEH (10 nM) with the reporter ligand (1 equivalent) in a quartz cuvette at 30°C for 1 hour, with stirring. b. Measure the baseline fluorescence at 455 nm (excitation at 280 nm). c. Titrate the enzyme-ligand complex with varying concentrations of the test inhibitor. d. Measure the fluorescence at each inhibitor concentration until no further quenching is observed. e. Calculate the Ki value by fitting the data to a competitive binding equation.

Preclinical Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

The CCI model is a widely used method to induce neuropathic pain.

Surgical Procedure:

-

Anesthesia: Anesthetize the rat (e.g., Sprague-Dawley, 170-220 g) with isoflurane.

-

Incision: Make a skin incision at the mid-thigh level of the left hind paw.

-

Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.

-

Ligation: Proximal to the sciatic trifurcation, loosely tie four ligatures (e.g., 5-0 chromic gut or nylon) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should only barely constrict the nerve.

-

Closure: Close the muscle layer with sutures and the skin incision with wound clips.

-

Post-operative Care: House animals with additional bedding. Wound clips should be removed 7-10 days after surgery.

Behavioral Testing (Mechanical Allodynia):

-

Apparatus: von Frey filaments of varying calibrated bending forces.

-

Procedure: Place the rat in a testing chamber with a mesh floor. Apply the von Frey filaments to the plantar surface of the hind paw and determine the paw withdrawal threshold.

Preclinical Pain Model: Chemotherapy-Induced Peripheral Neuropathy (CIPN) in Mice

This model mimics the painful neuropathy experienced by cancer patients undergoing chemotherapy.

Induction Protocol (Paclitaxel):

-

Animal Model: C57BL/6J mice.

-

Drug Administration: Administer paclitaxel (e.g., 4 mg/kg) via intraperitoneal injection. A typical regimen involves intermittent low doses over a period of time to mimic clinical administration.

-

Behavioral Assessment:

-

Mechanical Allodynia: Use von Frey filaments to assess mechanical sensitivity.

-

Cold Allodynia: Apply a drop of acetone to the plantar surface of the hind paw and measure the withdrawal response.

-

Phase 1a Single Ascending Dose (SAD) Clinical Trial

Study Design (NCT04228302): A single-center, randomized, double-blind, placebo-controlled study in healthy male and female subjects.

Dosing: Five sequential cohorts received single oral doses of EC5026 (0.5 mg, 2 mg, 8 mg, 16 mg, and 24 mg) or placebo.

Primary Outcome Measures:

-

Safety and tolerability assessed by monitoring adverse events, vital signs, ECGs, and clinical laboratory tests.

-

Pharmacokinetics (Cmax, Tmax, AUC, t1/2) of EC5026 and its metabolites in plasma and urine.

Future Directions

EC5026 has successfully completed Phase 1a and 1b clinical trials, demonstrating a favorable safety profile. A Phase 1b multiple ascending dose (MAD) study in patients with neuropathic pain due to spinal cord injury is planned. The continued clinical development of EC5026 holds significant promise for addressing the unmet medical need for safe and effective non-opioid analgesics for chronic pain.

Conclusion

EC5026 represents a novel and promising therapeutic approach for the management of chronic pain. Its unique mechanism of action, targeting the sEH enzyme to enhance the body's natural pain-relieving and anti-inflammatory pathways, distinguishes it from existing analgesics. The comprehensive data from preclinical and early clinical studies provide a strong rationale for its continued development as a non-addictive alternative to opioids. This technical guide summarizes the key findings to date, offering a valuable resource for researchers and drug development professionals in the field of pain management.

References

- 1. criver.com [criver.com]

- 2. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 3. Randomized, double‐blind, phase 1a single‐ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Role of Soluble Epoxide Hydrolase (sEH) in the Arachidonic Acid Cascade and the Investigational Inhibitor EC5026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The arachidonic acid cascade is a pivotal signaling pathway that governs inflammation, pain, and vascular homeostasis. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been extensively targeted for therapeutic intervention, the cytochrome P450 (CYP) epoxygenase pathway represents a promising, yet less exploited, avenue for drug development. This pathway produces epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, analgesic, and vasodilatory properties.[1][2][3] However, the therapeutic potential of EETs is limited by their rapid degradation by soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs).[1][4] Inhibition of sEH has therefore emerged as a compelling strategy to augment the endogenous beneficial effects of EETs. EC5026 is a novel, orally active, and potent sEH inhibitor currently under clinical investigation as a non-opioid analgesic. This technical guide provides an in-depth overview of the role of sEH in the arachidonic acid cascade, the mechanism of action of EC5026, and relevant experimental protocols for the evaluation of sEH inhibitors.

The Role of sEH in the Arachidonic Acid Cascade

The metabolism of arachidonic acid (AA) occurs via three primary enzymatic pathways: the COX, LOX, and CYP pathways. The CYP epoxygenase pathway converts AA into four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs are lipid mediators that exert a range of physiological effects, including vasodilation, anti-inflammation, and analgesia.

The enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, plays a critical role in regulating the tissue concentrations and biological activity of EETs. sEH catalyzes the hydrolysis of the epoxide functional group of EETs to form their corresponding DHETs. This conversion generally results in a significant reduction in biological activity. By degrading EETs, sEH effectively dampens their beneficial signaling. Consequently, inhibition of sEH is a therapeutic strategy aimed at increasing the levels of endogenous EETs and prolonging their pro-resolving and analgesic effects.

Signaling Pathway Diagram

Caption: The Arachidonic Acid Cascade highlighting the role of sEH.

EC5026: A Potent sEH Inhibitor

EC5026 (also known as BPN-19186) is a first-in-class, orally active, small-molecule inhibitor of soluble epoxide hydrolase. It is being developed as a non-opioid analgesic for the treatment of inflammatory and neuropathic pain. EC5026 acts as a slow-tight binding transition-state mimic, inhibiting sEH at picomolar concentrations. By inhibiting sEH, EC5026 stabilizes the endogenous levels of EETs, thereby enhancing their natural analgesic and anti-inflammatory effects. Preclinical studies have demonstrated the efficacy of EC5026 in various pain models without the adverse effects commonly associated with opioids and NSAIDs.

Mechanism of Action Diagram

Caption: Mechanism of action of EC5026 as an sEH inhibitor.

Quantitative Data for sEH Inhibitors

The potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The drug-target residence time has also been identified as a critical parameter for predicting in vivo efficacy of sEH inhibitors.

| Compound | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Notes |

| EC5026 | Picomolar | Data not available | Orally active, in clinical development for pain. |

| TPPU | ~1.4 | ~2.0 | A widely used tool compound for in vivo studies. |

| AR9281 | ~100 | ~1.0 | Potent on murine sEH, but weak on human sEH. |

| t-TUCB | Data not available | Data not available | A selective sEH inhibitor used in preclinical obesity studies. |

| AUDA | Data not available | Data not available | An early sEH inhibitor used in preclinical research. |

Pharmacokinetics of EC5026 in Humans

Phase 1a clinical trials have evaluated the safety and pharmacokinetic profile of EC5026 in healthy volunteers.

| Parameter | Single Ascending Dose (0.5-24 mg) | Fed vs. Fasted State (8 mg) |

| Tmax (hours) | 2-3 | Delayed in fed state |

| Cmax | Linear, near-dose-proportional increase | 66% higher in fed state |

| AUC | Linear, near-dose-proportional increase | 53% higher in fed state |

| Half-life (hours) | 41.8 - 59.1 (for 8-24 mg doses) | 59.5 (fed), 66.9 (fasted) |

| Bioavailability | Good oral bioavailability expected based on preclinical data. | - |

| Safety | Well-tolerated with no drug-related adverse events reported. | Well-tolerated. |

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the IC50 of a potential sEH inhibitor using a fluorometric assay.

Principle: The assay measures the hydrolysis of a non-fluorescent substrate by sEH to a fluorescent product. The reduction in the rate of fluorescence generation in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

-

Purified recombinant human sEH

-

sEH assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

Non-fluorescent sEH substrate (e.g., CMNPC)

-

Test inhibitor compound and a known sEH inhibitor (positive control)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor and the positive control in the assay buffer.

-

Add a fixed amount of purified sEH to each well of the microplate.

-

Add the serially diluted inhibitor or control to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the sEH substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm) in kinetic mode for a set duration (e.g., 10-30 minutes).

-

Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Quantification of EETs and DHETs by LC-MS/MS

This protocol outlines the general steps for the simultaneous quantification of EETs and DHETs in biological samples.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of lipid mediators. Stable isotope-labeled internal standards are used for accurate quantification.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Deuterated internal standards for EETs and DHETs

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reverse-phase C18 column

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add the deuterated internal standards.

-

Perform protein precipitation and lipid extraction using an organic solvent (e.g., acetonitrile or ethyl acetate).

-

Purify and concentrate the lipid extract using SPE.

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analytes using a reverse-phase C18 column with a gradient elution of an aqueous mobile phase (with a weak acid like formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).

-

Detect the analytes using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for each EET and DHET regioisomer and their corresponding internal standards.

-

-

Data Analysis:

-

Generate calibration curves using known concentrations of analytical standards.

-

Quantify the concentration of each analyte in the sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

Experimental Workflow Diagram

Caption: A typical workflow for the evaluation of sEH inhibitors.

Conclusion

Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade that regulates the levels of the beneficial lipid mediators, EETs. Inhibition of sEH represents a promising therapeutic approach for a variety of conditions, including pain and inflammation. The investigational drug EC5026 is a potent sEH inhibitor that has shown a favorable safety and pharmacokinetic profile in early clinical trials. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of sEH inhibitors. Further research and clinical development of compounds like EC5026 may offer novel, non-opioid treatment options for patients with chronic pain.

References

- 1. Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

EC5026: In Vivo Experimental Protocols for Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes

EC5026 is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and analgesic lipid mediators. By inhibiting sEH, EC5026 stabilizes and increases the levels of epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with demonstrated efficacy in preclinical models of neuropathic pain, neuroinflammation, and cancer.[1][2][3] These protocols provide detailed methodologies for the in vivo evaluation of EC5026 in various rodent models.

EC5026 is an orally active compound that has demonstrated a favorable safety profile in Phase I human clinical trials.[4][5] Its mechanism of action, which involves the modulation of the arachidonic acid cascade, offers a novel therapeutic approach for conditions with an inflammatory component.

Signaling Pathway of EC5026

EC5026 acts on the cytochrome P450 branch of the arachidonic acid cascade. It inhibits the soluble epoxide hydrolase (sEH), preventing the degradation of epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). The resulting increase in EET levels leads to anti-inflammatory, analgesic, and other beneficial effects.

Caption: Signaling pathway of EC5026, a soluble epoxide hydrolase inhibitor.

Experimental Protocols

Neuropathic Pain Model (Chemotherapy-Induced)

This protocol describes the induction of neuropathic pain in rats using chemotherapeutic agents and the assessment of the analgesic efficacy of EC5026.

Experimental Workflow:

Caption: Workflow for evaluating EC5026 in a rodent model of neuropathic pain.

Methodology:

-

Animal Model: Male Sprague Dawley rats (250-300 g).

-

Induction of Neuropathy:

-

Oxaliplatin-induced: Administer oxaliplatin (e.g., 2.4 mg/kg) intraperitoneally.

-

Paclitaxel-induced: Administer paclitaxel (e.g., 2 mg/kg) intraperitoneally on four alternate days.

-

Vincristine-induced: Administer vincristine (e.g., 100 µg/kg) intraperitoneally for 5 consecutive days.

-

-

EC5026 Administration:

-

Route: Oral gavage.

-

Vehicle: Polyethylene glycol 300 (PEG 300) or PEG 400.

-

Dose Range: 0.3 to 3 mg/kg.

-

-

Behavioral Assessment (Mechanical Allodynia):

-

Apparatus: von Frey filaments.

-

Procedure: Assess the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments. A significant increase in the withdrawal threshold in the EC5026-treated group compared to the vehicle group indicates an analgesic effect.

-

-

Behavioral Assessment (Cold Allodynia):

-

Apparatus: Cold plate.

-

Procedure: Measure the latency to paw withdrawal on a cold surface (e.g., 4°C). An increased latency in the EC5026-treated group suggests a reduction in cold sensitivity.

-

Quantitative Data Summary:

| Chemotherapeutic Agent | EC5026 Dose (mg/kg, p.o.) | Outcome | Reference |

| Oxaliplatin | 0.3, 1, 3 | Significant increase in paw withdrawal threshold | |

| Paclitaxel | 1, 3 | Significant increase in paw withdrawal threshold | |

| Vincristine | 1, 3 | Significant increase in paw withdrawal threshold | |

| Docetaxel | 1 (in drinking water) | Blocked tactile allodynia and cold sensitivity |

Alzheimer's Disease Model

This protocol details the long-term administration of EC5026 to a transgenic mouse model of Alzheimer's disease to evaluate its effects on cognitive function.

Methodology:

-

Animal Model: 5xFAD transgenic mice (3 months of age).

-

EC5026 Administration:

-

Route: In drinking water.

-

Dose: 3 mg/kg/day.

-

Duration: 3 months.

-

-

Cognitive Assessment:

-

Novel Object Recognition Test: This test assesses recognition memory. Mice are habituated to an arena and then exposed to two identical objects. In the test phase, one object is replaced with a novel one. Increased time spent exploring the novel object in the EC5026-treated group indicates improved memory.

-

Morris Water Maze: This test evaluates spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. Improved performance, such as reduced latency to find the platform, in the EC5026-treated group suggests enhanced spatial memory.

-

Contextual Fear Conditioning: This test assesses fear-associated learning and memory. Mice are placed in a chamber and receive a mild foot shock paired with an auditory cue. Memory is assessed by the freezing response when placed back in the same context or when presented with the cue in a different context. Increased freezing in the EC5026-treated group indicates improved fear memory.

-

Quantitative Data Summary:

| Animal Model | EC5026 Dose (mg/kg/day) | Duration | Outcome | Reference |

| 5xFAD Transgenic Mice | 3 (in drinking water) | 3 months | Significantly improved cognition in novel object recognition, Morris water maze, and contextual fear conditioning tests |

Cancer Immunotherapy Model

This protocol outlines a study to assess the synergistic effect of EC5026 with immune checkpoint inhibitors in a murine cancer model.

Methodology:

-

Animal Model: C57BL/6 mice.

-

Tumor Cell Lines:

-

MB49 (bladder cancer)

-

B16F10 (melanoma)

-

-

Tumor Inoculation: Subcutaneously inoculate 1 x 10^6 tumor cells.

-

Treatment Initiation: Begin treatment when tumors reach a volume of approximately 100-200 mm³.

-

EC5026 Administration:

-

Route: Systemic (e.g., oral gavage or in diet).

-

Dose: 5 mg/kg/day.

-

-

Immune Checkpoint Inhibitor:

-

Anti-PD-1 (e.g., 200 µg, every 3 days).

-

Anti-CTLA-4 (e.g., 200 µg first dose, then 100 µg every 3 days).

-

-

Endpoint Analysis:

-

Tumor growth inhibition.

-

Analysis of inflammatory markers in the tumor microenvironment.

-

Quantitative Data Summary:

| Tumor Model | Treatment | Outcome | Reference |

| MB49 Bladder Cancer | EC5026 (5 mg/kg/day) + Anti-PD-1 | Reduced tumor growth compared to either treatment alone | |

| MB49 Bladder Cancer | EC5026 (5 mg/kg/day) + Anti-CTLA-4 | Reduced tumor growth compared to either treatment alone | |

| B16F10 Melanoma | EC5026 (5 mg/kg/day) + Anti-PD-1 | Significantly inhibited primary tumor growth |

Pharmacokinetics in Rodents

This protocol provides a general framework for determining the pharmacokinetic profile of EC5026 in mice and rats.

Methodology:

-

Animal Models:

-

Male Swiss Webster mice (8 weeks old, 24-30 g).

-

Male Sprague-Dawley rats.

-

-

Administration:

-

Oral (mice): Dissolve EC5026 in oleic acid-rich triglyceride containing 20% PEG400 (v/v).

-

Oral (rats): Dissolve EC5026 in PEG 300. Administer a single dose (e.g., 0.1 mg/kg) via oral gavage.

-

Intravenous (rats): For bioavailability studies.

-

-

Blood Sampling:

-

Collect blood samples (e.g., 10 µL from the tail vein in mice) at various time points post-administration.

-

-

Analysis:

-

Determine the concentration of EC5026 in plasma or whole blood using a validated analytical method (e.g., LC-MS/MS).

-

-

Pharmacokinetic Parameters:

-

Calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

-

Quantitative Data Summary:

| Species | Route | Vehicle | Bioavailability | Reference |

| Rat | Oral | PEG 300 | 96% | |

| Dog | Oral | PEG 400 | 59-75% |

References

- 1. Randomized, double‐blind, phase 1a single‐ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]

- 3. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Randomized, double-blind, phase 1a single-ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of EC5026 in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC5026 is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH), a therapeutic target for managing neuropathic pain and inflammation.[1][2] It acts by stabilizing endogenous epoxy fatty acids (EpFAs), which possess analgesic and anti-inflammatory properties.[1][2] As a lipophilic and poorly water-soluble molecule, the oral delivery of EC5026 in preclinical research requires careful formulation to ensure adequate absorption and bioavailability.[1] These application notes provide detailed protocols for the preparation of EC5026 for oral administration in preclinical models, primarily focusing on a polyethylene glycol 400 (PEG 400)-based formulation suitable for oral gavage.

Physicochemical Properties and Solubility

EC5026 is an uncharged molecule with low, pH-independent aqueous solubility (<0.1 mg/mL). However, it exhibits good solubility in non-aqueous vehicles such as polyethylene glycol (PEG) 300 and PEG 400, which have been successfully used for oral administration in preclinical studies with rats, demonstrating high bioavailability.

While the precise solubility value from the definitive study is pending, "good solubility" in PEG 400 has been qualitatively confirmed. For initial formulation development, a solubility assessment is recommended.

Table 1: Solubility of EC5026 in Preclinical Vehicles

| Vehicle | Solubility | Remarks |

| Aqueous Buffers (pH-independent) | < 0.1 mg/mL | Poorly soluble, not suitable for simple aqueous solutions. |

| Polyethylene Glycol 400 (PEG 400) | Good | A suitable vehicle for oral gavage formulations. |

| PEG 300 | Good | Also a suitable vehicle for oral administration. |

| 80% PEG 400 / 20% PEG 3350 (w/w) | Soluble (with heating) | Used for preparing a semi-solid matrix for capsule formulation in clinical trials; demonstrates compatibility. |

Signaling Pathway of EC5026

EC5026 exerts its therapeutic effects by inhibiting the soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade. sEH metabolizes anti-inflammatory and analgesic epoxy fatty acids (EpFAs) into their less active diol counterparts. By inhibiting sEH, EC5026 increases the bioavailability of EpFAs, thereby promoting the resolution of inflammation and pain.

Experimental Protocols

Protocol 1: Preparation of EC5026 in PEG 400 for Oral Gavage

This protocol describes the preparation of a solution of EC5026 in PEG 400, a common and effective vehicle for oral gavage in preclinical rodent studies.

Materials:

-

EC5026 powder

-

Polyethylene Glycol 400 (PEG 400), USP grade

-

Analytical balance

-

Glass vials or tubes

-

Vortex mixer

-

Magnetic stirrer and stir bar (optional)

-

Water bath or heating block (optional, use with caution)

-

Syringes and gavage needles appropriate for the animal model

Procedure:

-

Determine the Desired Concentration and Volume: Based on the target dose (mg/kg) and the dosing volume for the specific animal model (e.g., 5-10 mL/kg for rats), calculate the required concentration of EC5026 in the formulation.

-

Weighing EC5026: Accurately weigh the required amount of EC5026 powder and place it in a suitable glass vial.

-

Adding PEG 400: Add the calculated volume of PEG 400 to the vial containing the EC5026 powder.

-

Dissolution:

-

Cap the vial and vortex vigorously for 2-3 minutes.

-

If necessary, use a magnetic stirrer at room temperature until the powder is completely dissolved.

-

For higher concentrations, gentle heating (e.g., up to 40°C) in a water bath can be applied to aid dissolution. Caution: EC5026 contains a urea functional group, and prolonged exposure to high temperatures may affect its stability. The clinical formulation was heated to 70°C, suggesting some thermal stability.

-

-

Visual Inspection: Once dissolved, the solution should be clear and free of any visible particles.

-

Administration: The formulation is now ready for oral administration by gavage.

Table 2: Dosing and Formulation Calculations

| Parameter | Example Value | Calculation |

| Animal Weight | 250 g (0.25 kg) | - |

| Target Dose | 10 mg/kg | - |

| Dosing Volume | 5 mL/kg | - |

| Total Dose per Animal | 2.5 mg | 10 mg/kg * 0.25 kg |

| Volume to Administer | 1.25 mL | 5 mL/kg * 0.25 kg |

| Required Concentration | 2 mg/mL | 2.5 mg / 1.25 mL |

Protocol 2: Stability Assessment of EC5026 Formulation

It is recommended to assess the short-term stability of the prepared formulation under the intended storage and use conditions.

Materials:

-

Prepared EC5026 in PEG 400 solution

-

HPLC or other suitable analytical method for quantifying EC5026

-

Storage containers (e.g., amber glass vials)

-

Refrigerator (2-8°C) and room temperature (RT) storage locations

Procedure:

-

Initial Analysis (T=0): Immediately after preparation, take an aliquot of the EC5026 solution and determine the initial concentration using a validated analytical method.

-

Storage: Store aliquots of the formulation under different conditions (e.g., protected from light at room temperature and refrigerated).

-

Time-Point Analysis: Analyze the concentration of EC5026 in the stored samples at predetermined time points (e.g., 24, 48, and 72 hours).

-

Data Evaluation: Compare the concentrations at each time point to the initial concentration. A common acceptance criterion for stability in preclinical formulations is 90-110% of the initial concentration.

Table 3: Example Stability Assessment Data

| Storage Condition | Time Point | Concentration (mg/mL) | % of Initial |

| Initial (T=0) | 0 hours | 2.02 | 100% |

| Room Temperature | 24 hours | 1.99 | 98.5% |

| Room Temperature | 48 hours | 1.96 | 97.0% |

| Refrigerated (2-8°C) | 24 hours | 2.01 | 99.5% |

| Refrigerated (2-8°C) | 48 hours | 2.00 | 99.0% |

Formulation and Stability Notes:

-

The clinical formulation of EC5026 in 80% PEG 400 / 20% PEG 3350 was stable for at least 4 weeks under both accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions. This suggests good chemical stability of EC5026 in a PEG-based vehicle.

-

PEG 400 itself can be susceptible to oxidation, which may be accelerated by heat and light. It is advisable to store PEG 400 and the final formulation protected from light.

-

As EC5026 contains a urea moiety, the pH of any aqueous dilutions should be considered, with a pH range of 4-8 generally favoring stability.

Experimental Workflow Visualization

The following diagram illustrates the workflow for preparing and administering EC5026 in a preclinical setting.

Conclusion

The successful oral administration of the poorly water-soluble sEH inhibitor EC5026 in preclinical studies is achievable through the use of a PEG 400-based formulation. The protocols provided herein offer a detailed guide for researchers to prepare and handle EC5026 for oral gavage, ensuring consistent and reliable dosing for pharmacokinetic and pharmacodynamic evaluations. Adherence to these guidelines will support the generation of robust and reproducible data in the preclinical development of this promising therapeutic agent.

References

Application Notes and Protocols for EC5026 in Chemotherapy-Induced Neuropathy Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of EC5026, a potent soluble epoxide hydrolase (sEH) inhibitor, in preclinical models of chemotherapy-induced peripheral neuropathy (CIPN). EC5026 has demonstrated significant analgesic effects in various CIPN models, offering a promising therapeutic strategy for this debilitating side effect of cancer treatment.

Introduction

Chemotherapy-induced peripheral neuropathy is a common, dose-limiting side effect of many chemotherapeutic agents, including platinum-based drugs, taxanes, and vinca alkaloids.[1][2] The associated neuropathic pain is often poorly managed by existing analgesics. EC5026 is an investigational drug that targets the soluble epoxide hydrolase (sEH) enzyme.[3][4] Inhibition of sEH increases the levels of endogenous epoxy fatty acids (EpFAs), which have anti-inflammatory, pro-resolving, and analgesic properties.[5] Preclinical studies have shown that EC5026 is effective in alleviating mechanical and cold allodynia in rodent models of CIPN induced by several chemotherapeutic drugs.

Mechanism of Action: sEH Inhibition

EC5026 is a slow-tight binding, transition-state mimic that inhibits sEH at picomolar concentrations. The enzyme sEH metabolizes anti-inflammatory and analgesic EpFAs into their less active diol counterparts. By inhibiting sEH, EC5026 stabilizes EpFAs, thereby enhancing their beneficial effects in reducing neuroinflammation and pain. This mechanism of action suggests that EC5026 could address the underlying pathologies of CIPN, including mitochondrial dysfunction, ER stress, and neuroinflammation.

Efficacy in Preclinical CIPN Models

EC5026 has demonstrated dose-dependent efficacy in alleviating mechanical allodynia in rat models of CIPN induced by oxaliplatin, paclitaxel, vincristine, and docetaxel.

Summary of Effective Dosages of EC5026 in Rat CIPN Models

| Chemotherapy Agent | Route of Administration | Effective Dosage Range (mg/kg) | Key Findings |

| Oxaliplatin | Oral Gavage | 0.3 - 3 | Significantly increased paw withdrawal thresholds. |

| Paclitaxel | Oral Gavage | 1 - 3 | Dose-dependently improved paw withdrawal thresholds. |

| Vincristine | Oral Gavage | 1 - 3 | Demonstrated a long duration of effect at the highest dose. |

| Docetaxel | Oral Gavage (single dose) | Dose-dependent relief | Dose-dependently relieved painful neuropathy. |

| Docetaxel | In Drinking Water (chronic) | 1 | Blocked tactile allodynia and cold sensitivity. |

Experimental Protocols

Below are detailed protocols for inducing CIPN in rats and assessing the analgesic efficacy of EC5026.

General Experimental Workflow

Induction of Chemotherapy-Induced Neuropathy in Rats

Materials:

-

Male Sprague Dawley rats

-

Chemotherapeutic agents:

-

Docetaxel (10 mg/kg)

-

-

Vehicle for chemotherapy (e.g., saline)

-

Intraperitoneal (i.p.) injection supplies

Procedure:

-

Acclimatize male Sprague Dawley rats for at least one week before the experiment.

-

Administer docetaxel at a dose of 10 mg/kg via intraperitoneal injection once a week for three weeks to induce painful neuropathy.

Administration of EC5026

a) Acute Dosing via Oral Gavage:

Materials:

-

EC5026

-

Vehicle for EC5026 (e.g., PEG 300)

-

Oral gavage needles

Procedure:

-

Prepare solutions of EC5026 in the vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/kg).

-

Administer the prepared EC5026 solution or vehicle to the rats via oral gavage.

b) Chronic Dosing via Drinking Water:

Materials:

-

EC5026

-

1% PEG400 in drinking water